molecular formula C18H25IN4 B5381576 1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide

1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide

Cat. No.: B5381576
M. Wt: 424.3 g/mol
InChI Key: IFXUBRTXAGTWTK-UHFFFAOYSA-M
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Description

1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

1-butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N4.HI/c1-2-3-14-22-15-17(16-10-6-4-7-11-16)19-18(20-22)21-12-8-5-9-13-21;/h4,6-7,10-11,15H,2-3,5,8-9,12-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUBRTXAGTWTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N3CCCCC3.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide involves several steps. The synthetic route typically starts with the preparation of the triazine core, followed by the introduction of the butyl, phenyl, and piperidinyl groups. The final step involves the formation of the iodide salt. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate . Industrial production methods may involve the use of microwave irradiation to enhance reaction efficiency .

Chemical Reactions Analysis

1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide can be compared with other triazine derivatives such as:

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